(S)-1-(2-Ethylphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic drug that is commonly used as a bronchodilator and decongestant. It is a chiral molecule that exists in two enantiomeric forms, (S)- and (R)-ephedrine, with (S)-ephedrine being the biologically active form.
Mechanism of Action
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride works by stimulating the sympathetic nervous system. It acts as a direct agonist of the adrenergic receptors, specifically the alpha and beta receptors. This leads to an increase in the release of norepinephrine and epinephrine, which in turn leads to an increase in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the dose and route of administration. At low doses, it acts as a bronchodilator and decongestant, while at higher doses it can cause central nervous system stimulation, appetite suppression, and thermogenesis. It has also been shown to increase the release of dopamine and serotonin, which may contribute to its mood-enhancing effects.
Advantages and Limitations for Lab Experiments
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying adrenergic receptors and their signaling pathways. It is also relatively easy to synthesize and has a long shelf life. However, it is important to note that this compound is a controlled substance in some countries and may require special permits for use in lab experiments.
Future Directions
There are several future directions for research on (S)-1-(2-Ethylphenyl)ethanamine hydrochloride. One area of interest is its potential as a treatment for obesity and metabolic disorders. Another area of interest is its effects on cognitive function and mood, particularly in individuals with ADHD or narcolepsy. Additionally, there is ongoing research on the synthesis of novel this compound derivatives with improved pharmacological properties.
Scientific Research Applications
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride has been the subject of numerous scientific studies due to its pharmacological properties. It has been shown to have both stimulant and thermogenic effects, making it a popular ingredient in weight loss supplements. It has also been studied as a potential treatment for narcolepsy and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
(1S)-1-(2-ethylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKTXCALVGWPAB-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704152 | |
Record name | (1S)-1-(2-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212885-36-3 | |
Record name | (1S)-1-(2-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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